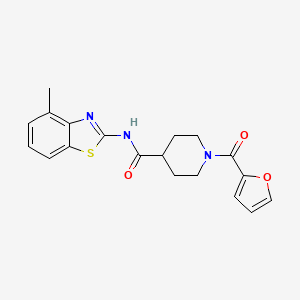
2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide, also known as MNS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit potent biological activity. In
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide is not fully understood. However, it has been suggested that 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide may exert its biological effects through the inhibition of various enzymes and receptors. For example, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide can induce apoptosis (programmed cell death) in cancer cells. Moreover, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been shown to inhibit cell proliferation and migration. In addition, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been found to have antibacterial and antifungal activities. Furthermore, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Moreover, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to the use of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide in lab experiments. For example, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide is a sulfonamide compound, which may limit its solubility in certain solvents. In addition, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide. Secondly, the potential therapeutic applications of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide need to be explored further, particularly in the context of cancer and infectious diseases. Thirdly, the development of new analogs of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide may lead to compounds with improved biological activity and reduced toxicity. Finally, the use of 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide is a promising compound that exhibits potent biological activity. Its potential therapeutic applications make it an important target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide have been discussed in this paper.
Synthesemethoden
The synthesis method for 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide involves the reaction of 6-methoxy-2-naphthylamine with N,N-dimethylmorpholine and sulfuric acid. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of pure 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has also been shown to have antibacterial and antifungal activities. Moreover, 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide has been found to have anti-inflammatory and analgesic effects. These properties make 2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide a promising candidate for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory conditions.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-N,N-dimethylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-18(2)24(20,21)19-8-9-23-17(12-19)15-5-4-14-11-16(22-3)7-6-13(14)10-15/h4-7,10-11,17H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIIVYAKIQRWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxy-2-naphthyl)-N,N-dimethylmorpholine-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)





![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
